

Cellular Targets of FGFR1 Inhibitor-6: A Technical Guide

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Compound of Interest

Compound Name: *FGFR1 inhibitor-6*

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Abstract

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various biological processes, including cell proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR1 signaling, often through gene amplification, mutations, or translocations, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] This document provides a comprehensive technical overview of **FGFR1 Inhibitor-6** (FGFR1i-6), a potent and selective small-molecule inhibitor of FGFR1. We will delve into its primary cellular targets, summarize its biochemical and cellular activity, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways it modulates.

Introduction to FGFR1 Signaling

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[3] Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][4] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK, PI3K-AKT, and PLC γ pathways, ultimately regulating gene expression and cellular responses.[1][5] Dysregulation of the FGFR1 signaling network is a known driver of oncogenesis in a variety of solid tumors, including breast, lung, and bladder cancers.[1][2]

Mechanism of Action of FGFR1i-6

FGFR1i-6 is an ATP-competitive inhibitor that selectively binds to the kinase domain of FGFR1. This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary cellular consequence of FGFR1i-6 activity is the inhibition of FGF-ligand-induced cell proliferation, survival, and migration in cells with aberrant FGFR1 activation.

Quantitative Data Summary

The inhibitory activity of FGFR1i-6 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of FGFR1i-6

Target	Assay Type	IC50 (nM)
FGFR1	Kinase Assay	2.8
FGFR2	Kinase Assay	45
FGFR3	Kinase Assay	68
FGFR4	Kinase Assay	150
VEGFR2	Kinase Assay	>1000
PDGFRβ	Kinase Assay	>1000

Data is representative of typical selective FGFR1 inhibitors.

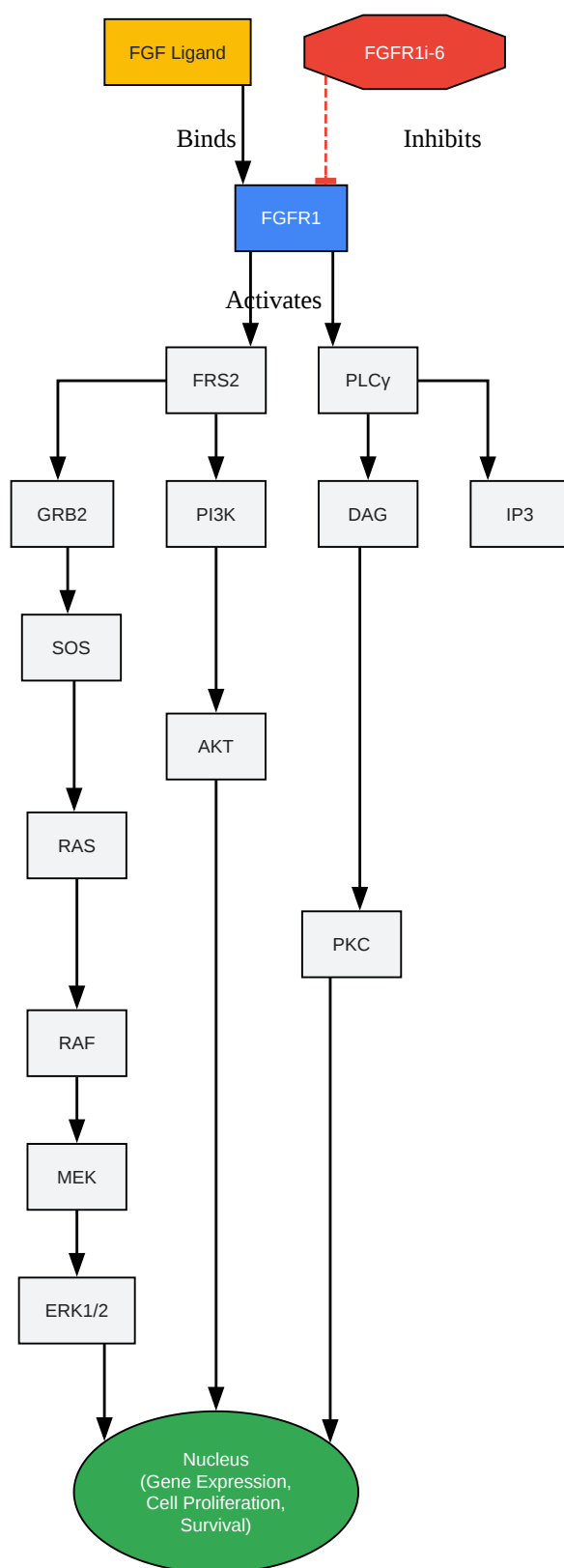
Table 2: Cellular Activity of FGFR1i-6

Cell Line	Cancer Type	FGFR1 Status	Proliferation IC50 (nM)	p-FGFR1 Inhibition IC50 (nM)
NCI-H1581	Lung Squamous Cell	Amplification	15	5
MDA-MB-134	Breast Cancer	Amplification	25	8
SNU-16	Gastric Cancer	Amplification	30	12
MCF-7	Breast Cancer	Normal	>5000	>1000

Data is representative and compiled based on findings for various FGFR inhibitors in FGFR-dependent cell lines.

Signaling Pathways Modulated by FGFR1i-6

FGFR1i-6 effectively blocks the key downstream signaling pathways activated by FGFR1.



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Caption: FGFR1 signaling pathways inhibited by FGFR1i-6.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay

Objective: To determine the IC₅₀ of FGFR1i-6 against a panel of kinases.

Materials:

- Recombinant human kinase enzymes (FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2, PDGFR β)
- ATP
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- FGFR1i-6 (serial dilutions)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of FGFR1i-6 in DMSO and then dilute in assay buffer.
- Add 5 μ L of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 μ L of a solution containing the kinase enzyme and substrate peptide to each well.
- Initiate the kinase reaction by adding 10 μ L of ATP solution to each well.
- Incubate the plate at room temperature for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

- Luminescence is measured using a plate reader.
- Data is normalized to controls, and IC50 values are calculated using a non-linear regression curve fit (log(inhibitor) vs. response).

Cell Proliferation Assay

Objective: To measure the effect of FGFR1i-6 on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., NCI-H1581, MDA-MB-134, MCF-7)
- Cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS
- FGFR1i-6 (serial dilutions)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- 96-well clear-bottom white plates

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
- The next day, replace the medium with fresh medium containing serial dilutions of FGFR1i-6 or DMSO (vehicle control).
- Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure luminescence using a plate reader.
- Calculate IC50 values as described for the kinase assay.

Western Blot for Phospho-FGFR1 Inhibition

Objective: To confirm the inhibition of FGFR1 phosphorylation in cells.

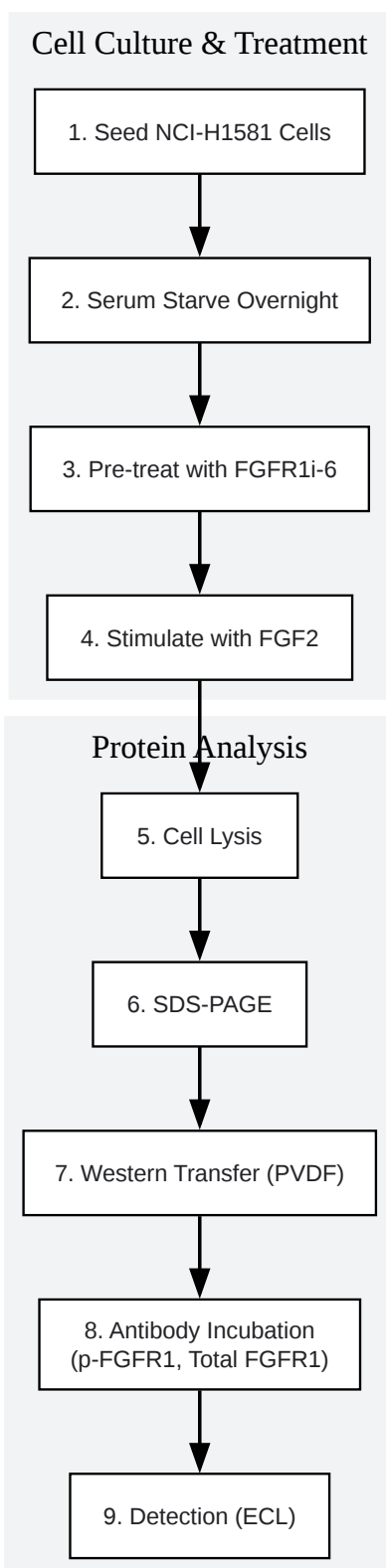
Materials:

- NCI-H1581 cells
- Serum-free medium
- FGF2 ligand
- FGFR1i-6
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-FGFR1 (Tyr653/654), anti-total-FGFR1, anti- β -actin
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

Procedure:

- Plate NCI-H1581 cells and grow to 80% confluency.
- Serum-starve the cells overnight.
- Pre-treat cells with various concentrations of FGFR1i-6 or DMSO for 2 hours.
- Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15 minutes.
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine protein concentration using a BCA assay.

- Separate equal amounts of protein (20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and visualize bands using an ECL substrate and an imaging system.
- Densitometry analysis can be performed to quantify band intensity, normalized to total protein and loading controls.



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Caption: Workflow for Western Blot analysis of p-FGFR1.

Conclusion

FGFR1i-6 is a potent and selective inhibitor of the FGFR1 receptor tyrosine kinase. It demonstrates significant anti-proliferative activity in cancer cell lines characterized by FGFR1 amplification. By effectively blocking the phosphorylation of FGFR1 and inhibiting downstream oncogenic signaling, FGFR1i-6 represents a promising therapeutic agent for cancers dependent on aberrant FGFR1 signaling. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and similar targeted therapies.

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